S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (S-1) is a synthetic, nonsteroidal compound classified as a selective androgen receptor modulator (SARM). [, , , , , ] SARMs are a class of therapeutic agents that selectively bind to androgen receptors, mimicking the effects of androgens in specific tissues while minimizing effects on others. [, , , , , ] In scientific research, S-1 is primarily used as a tool to investigate the mechanisms of androgen action, develop potential therapies for androgen-related diseases, and explore the potential of SARMs for various applications, such as muscle wasting, osteoporosis, and male contraception. [, , , , , ]
The synthesis of S-1 is achieved through a multi-step process. Although a detailed description of its specific synthesis is not provided in the supplied papers, information from related SARM synthesis suggests that it likely involves reactions such as nucleophilic aromatic substitution, amide bond formation, and stereoselective synthesis to achieve the desired S-configuration. [, ] For example, the synthesis of S-4, a structurally similar SARM, involves reacting 3-(4-acetylamino-phenoxy)-2-hydroxy-2-methylpropionic acid with 4-nitro-3-trifluoromethylphenylamine in the presence of a coupling agent. []
These structural elements contribute to S-1's binding affinity to the androgen receptor and its unique pharmacologic profile. [, , ]
The provided papers describe various metabolic reactions that S-1 undergoes in vivo. These reactions involve Phase I and Phase II metabolic enzymes, primarily in the liver. [, ]
These metabolic reactions lead to the formation of various metabolites, with the carboxylic acid and the sulfate-conjugate of 4-nitro-3-trifluoromethylphenylamine being the major urinary metabolites in rats. []
S-1 exerts its effects by binding to the androgen receptor (AR). [, , , ] The AR is a nuclear receptor that regulates gene expression upon binding to androgens like testosterone and dihydrotestosterone. [, ] S-1 acts as a partial agonist of the AR, meaning it activates the receptor but to a lesser extent than endogenous androgens. [, ] This partial agonism contributes to its tissue-selective effects, where it exhibits higher anabolic activity in tissues like muscle and bone while showing reduced activity in androgenic tissues like the prostate. [, , ]
CAS No.: 433-68-1
CAS No.: 16851-21-1
CAS No.: 41383-84-0
CAS No.: 55387-45-6
CAS No.: 168974-05-8